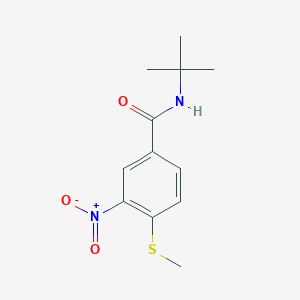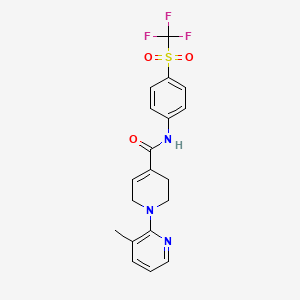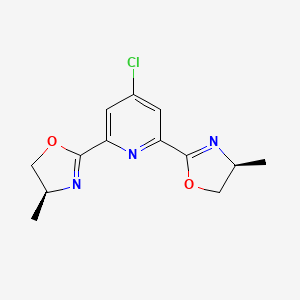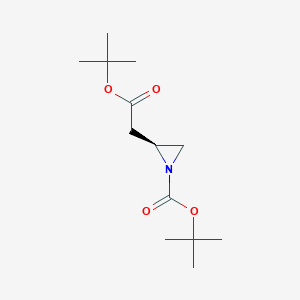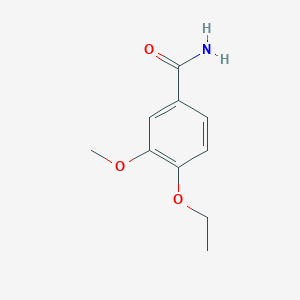
4-Ethoxy-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3-methoxybenzamide is an organic compound with the molecular formula C10H13NO3. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of ethoxy and methoxy groups attached to the benzene ring, along with an amide functional group. It has a molecular weight of 195.22 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methoxybenzamide typically involves the reaction of 4-ethoxy-3-methoxybenzoic acid with an amine derivative. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under mild conditions, often at room temperature, to yield the desired benzamide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxy-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.
Major Products Formed:
Oxidation: 4-Ethoxy-3-methoxybenzoic acid or 4-ethoxy-3-methoxybenzaldehyde.
Reduction: 4-Ethoxy-3-methoxyaniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethoxy-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of poly (ADP-ribose) polymerase, which plays a role in DNA repair and cell death pathways . This inhibition can result in the modulation of cellular processes and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
- 3-Ethoxy-4-methoxybenzamide
- 3-Methoxybenzamide
- 4-Ethoxybenzamide
Comparison: 4-Ethoxy-3-methoxybenzamide is unique due to the specific positioning of its ethoxy and methoxy groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity. Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in research and industrial applications .
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
4-ethoxy-3-methoxybenzamide |
InChI |
InChI=1S/C10H13NO3/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6H,3H2,1-2H3,(H2,11,12) |
Clé InChI |
RFLPEYQGCPOWNA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


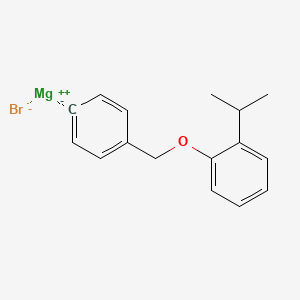

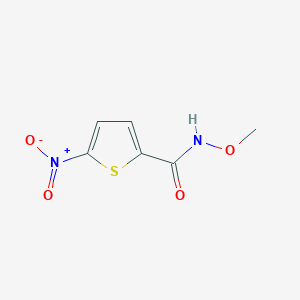
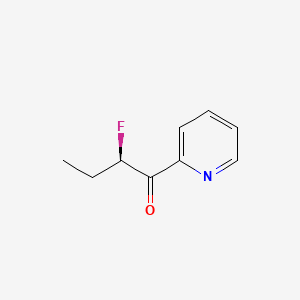
![(2Z)-2-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14900733.png)
